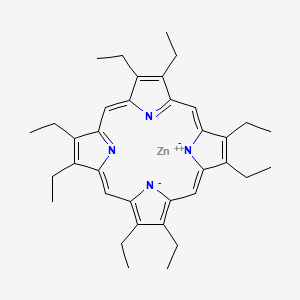
Ethyl 5-(4-phenylpiperidin-1-yl)-1,2,3-thiadiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(4-phenylpiperidin-1-yl)-1,2,3-thiadiazole-4-carboxylate is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom, and its derivatives are widely used in the pharmaceutical industry due to their biological activities
Vorbereitungsmethoden
The synthesis of Ethyl 5-(4-phenylpiperidin-1-yl)-1,2,3-thiadiazole-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenyl group: This step often involves the use of phenylation reagents.
Formation of the thiadiazole ring: This can be done through cyclization reactions involving thiosemicarbazide derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Analyse Chemischer Reaktionen
Ethyl 5-(4-phenylpiperidin-1-yl)-1,2,3-thiadiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the thiadiazole ring.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(4-phenylpiperidin-1-yl)-1,2,3-thiadiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies investigating its biological activities, including its potential as an anti-inflammatory or antimicrobial agent.
Chemical Biology: It serves as a probe in chemical biology studies to understand the interactions between small molecules and biological targets.
Industrial Applications: The compound is used in the development of new materials and as a precursor in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of Ethyl 5-(4-phenylpiperidin-1-yl)-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets. The piperidine ring is known to interact with neurotransmitter receptors, which can modulate neurological functions. The thiadiazole ring may contribute to the compound’s ability to inhibit certain enzymes or proteins involved in inflammatory pathways . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-(4-phenylpiperidin-1-yl)-1,2,3-thiadiazole-4-carboxylate can be compared with other piperidine and thiadiazole derivatives:
Piperidine Derivatives: Compounds like 4-(piperidin-1-yl)pyridine exhibit similar biological activities and are used in drug development.
Thiadiazole Derivatives: Compounds containing the thiadiazole ring, such as N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides, show anti-inflammatory properties.
The uniqueness of this compound lies in its combined structural features, which may offer distinct biological activities and therapeutic potential compared to other similar compounds.
Eigenschaften
Molekularformel |
C16H19N3O2S |
|---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
ethyl 5-(4-phenylpiperidin-1-yl)thiadiazole-4-carboxylate |
InChI |
InChI=1S/C16H19N3O2S/c1-2-21-16(20)14-15(22-18-17-14)19-10-8-13(9-11-19)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 |
InChI-Schlüssel |
LWLKTMWDEULAEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(SN=N1)N2CCC(CC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12499789.png)

![Ethyl 3-{[(3-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499796.png)
![1-{2-[(4-Fluoro-2-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12499799.png)
![1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B12499804.png)
![Ethyl 2-{4-[(1,3-dioxoinden-2-ylidene)methyl]phenoxy}acetate](/img/structure/B12499812.png)
![ethyl (3R,5S,7s)-4-{[(3-bromophenyl)carbonyl]amino}tricyclo[3.3.1.1~3,7~]decane-1-carboxylate](/img/structure/B12499824.png)



![3-(4-oxo-2-thioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)propanoic acid](/img/structure/B12499851.png)
![Ethyl 3-[6-(pyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B12499852.png)
![8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12499854.png)
![5-Chloro-7-nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B12499861.png)
